3-Methyl-2-nitroso-6-propylphenol
Description
Structure
3D Structure
Properties
CAS No. |
184866-28-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-2-nitroso-6-propylphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-6-5-7(2)9(11-13)10(8)12/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
FLVILPVECBMKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)C)N=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Methyl 2 Nitroso 6 Propylphenol
Tautomeric Equilibria and Dynamic Interconversions
The chemical behavior of 3-Methyl-2-nitroso-6-propylphenol is significantly influenced by the existence of tautomeric equilibria, a phenomenon where a compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. wikipedia.org This dynamic interconversion is a key feature of its reactivity profile.
This compound participates in a tautomeric equilibrium between the nitrosophenol form and the o-quinone-monoxime form. wikipedia.orgresearchgate.net This is a specific type of tautomerism common to o-nitrosophenols. researchgate.netresearchgate.net The equilibrium involves the migration of a proton from the hydroxyl group to the oxygen atom of the nitroso group, with a concurrent rearrangement of the double bonds in the aromatic ring to form a quinonoid structure. youtube.com While the nitrosophenol form possesses an aromatic ring, the o-quinone-monoxime form has a non-aromatic, quinonoid ring structure. echemi.comstackexchange.com The relative stability of these two forms is a delicate balance between the aromatic stabilization energy of the nitrosophenol and the bond energies within the o-quinone-monoxime structure. echemi.comstackexchange.com In many cases of p-nitrosophenols, the quinone-oxime tautomer is favored due to the greater stability of the C=N and C=O bonds compared to the N=O and C-N bonds, which can outweigh the loss of aromaticity. echemi.comstackexchange.comstackexchange.com
The tautomeric equilibrium of nitrosophenols can be investigated using a combination of spectroscopic and computational methods. researchgate.netrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide experimental evidence for the presence of both tautomers in solution. researchgate.netnih.gov For instance, the chemical shifts and coupling constants in NMR spectra can be used to distinguish between the different proton and carbon environments in the nitrosophenol and quinone-monoxime forms. nih.gov
Computational chemistry, particularly through ab initio molecular orbital calculations and density functional theory (DFT), offers valuable insights into the relative stabilities of the tautomers. researchgate.netorientjchem.org These calculations can determine the optimized geometries and relative energies of both forms, as well as the energy barrier for the tautomerization reaction. researchgate.net For 2-nitrosophenol, ab initio calculations have indicated that the nitroso form is more stable. researchgate.net The choice of computational method and basis set, as well as the inclusion of electron correlation, can significantly impact the accuracy of these predictions. researchgate.net
The presence of methyl and propyl substituents on the aromatic ring of this compound is expected to influence the tautomeric equilibrium. The electron-donating nature of alkyl groups can affect the electron density distribution in the ring and, consequently, the relative stability of the two tautomeric forms. researchgate.net The position of these substituents is also crucial. For instance, studies on substituted purines have shown that the effect of a substituent is dependent on its position. nih.gov
Environmental factors, such as the polarity of the solvent, can also play a significant role in shifting the tautomeric equilibrium. orientjchem.orgnih.gov Polar solvents may stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding. orientjchem.org For example, in keto-enol tautomerism, polar solvents tend to stabilize the more polar keto form. orientjchem.org The effect of the solvent on the tautomeric preference can be systematically studied by performing spectroscopic measurements in a range of solvents with varying polarities. nih.gov
Reactions of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. ucalgary.cabyjus.combritannica.com The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring. libretexts.org
Phenols are generally highly reactive towards electrophilic aromatic substitution due to the strong activating effect of the hydroxyl group. ucalgary.cabyjus.combritannica.com This high reactivity often allows for reactions to occur under milder conditions than those required for benzene (B151609). ucalgary.ca Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in
The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. ucalgary.cabyjus.compressbooks.pub Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. britannica.comstackexchange.com This resonance effect is most effective when the electrophile attacks the ortho and para positions, leading to the preferential formation of ortho- and para-substituted products. pressbooks.pubyoutube.com
Electrophilic Aromatic Substitution Reactions of Substituted Phenols
Studies on Regiochemical Control and Multi-Substitution Patterns
The synthesis of this compound from its precursor, 2-methyl-6-propylphenol (B1347318), is an electrophilic aromatic substitution reaction, specifically nitrosation. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), methyl (-CH₃), and propyl (-C₃H₇) groups.
The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl and propyl groups are weakly activating, ortho-, para-directors via an inductive effect. In electrophilic substitution, the incoming electrophile (the nitrosonium ion, NO⁺, or its carrier) will preferentially attack the positions most activated by these groups.
The directing influences on the 2-methyl-6-propylphenol ring can be summarized as follows:
Hydroxyl Group (-OH at C1): Strongly directs to positions C2, C4, and C6.
Methyl Group (-CH₃ at C2): Weakly directs to positions C3, C4, and C6.
Propyl Group (-C₃H₇ at C6): Weakly directs to positions C1, C2, and C5.
Considering these combined effects, the position ortho to the powerful hydroxyl group (C2) is a highly activated and sterically accessible site for nitrosation, leading to the formation of the title compound. While position C4 is also activated by both the hydroxyl and methyl groups, substitution at C2 is often favored in the nitrosation of phenols. Position C6 is sterically hindered by the propyl group. This inherent electronic and steric guidance provides strong regiochemical control, making this compound the expected major product of mononitrosation.
Further substitution would be influenced by the presence of the newly introduced nitroso group, which is a deactivating group, and the existing activating groups. This can lead to complex multi-substitution patterns under more forcing reaction conditions.
Oxidation Reactions of Nitrosophenols
The nitroso group is susceptible to oxidation, a key transformation pathway for nitrosophenols. This reactivity is a critical aspect of their chemical profile.
Pathways to Nitrophenols and Other Degradation Products
A primary oxidation pathway for C-nitrosophenols involves the conversion of the nitroso group (-NO) into a nitro group (-NO₂). This transformation yields the corresponding nitrophenol. For this compound, this oxidation would result in the formation of 3-methyl-2-nitro-6-propylphenol. This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide, nitric acid, or potassium permanganate.
Under different conditions, other degradation products may arise. Strong oxidation can lead to the cleavage of the aromatic ring. The specific products formed are highly dependent on the oxidant used and the reaction conditions, such as temperature and pH.
Assessment of Oxidative Stability and Decomposition Mechanisms
The oxidative stability of this compound is inherently linked to the ease with which the nitroso group can be oxidized. Aromatic nitroso compounds are generally considered to be reactive species. Their stability is influenced by both electronic and steric factors. The presence of electron-donating groups, such as the hydroxyl, methyl, and propyl groups on the ring, can influence the electron density at the nitroso group and affect its susceptibility to oxidation.
Decomposition can be initiated by light, heat, or chemical reagents. A potential decomposition mechanism, aside from direct oxidation to the nitrophenol, involves homolytic cleavage of the C-N bond to generate a phenoxyl radical and nitric oxide (NO). The resulting radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products, including coupling products and polymers.
Reactions Involving the Nitroso Functional Group
The nitroso group is the most reactive site in the molecule under many conditions and is responsible for one of the most characteristic reactions of aromatic C-nitroso compounds: dimerization.
Dimerization Processes of Aromatic C-Nitroso Compounds
Aromatic C-nitroso compounds, which are typically blue or green in their monomeric form, often exist in a reversible equilibrium with their dimeric forms, known as azodioxides. nih.govwvu.edunih.gov These dimers are typically colorless or pale yellow crystalline solids. nih.gov This dimerization is a distinctive feature of nitroso chemistry and significantly influences the compound's properties and reactivity, as the dimer is often considered the "inactive" form. nih.govorgsyn.org
The dimerization involves the formation of a covalent bond between the nitrogen atoms of two monomer molecules. nih.govthegoodscentscompany.com This process can lead to two possible isomers: the cis (or Z) and trans (or E) azodioxide. In the solid state, the E-isomer is often more prevalent, while in solution, an equilibrium between the monomer and both Z- and E-dimers can be established. nih.gov
Investigation of Monomer-Dimer Equilibria and Azodioxide Formation
The position of the monomer-dimer equilibrium for aromatic C-nitroso compounds is sensitive to a variety of factors, including temperature, solvent, concentration, and the steric and electronic nature of the substituents on the aromatic ring.
The monomeric form is favored by:
Higher Temperatures: The dissociation of the dimer is an endothermic process. nih.gov
Dilute Solutions: The equilibrium shifts towards the monomer upon dilution.
Steric Hindrance: Bulky groups near the nitroso function, such as the ortho-propyl group in this compound, can sterically disfavor the formation of the dimer.
Electron-Donating Substituents: Substituents that increase electron density on the aromatic ring can stabilize the monomeric form. nih.gov
Conversely, the dimeric form is favored by lower temperatures and higher concentrations. Quantum chemical calculations have been employed to study these equilibria for various nitrosoarenes, revealing the intricate balance of enthalpy and entropy that governs the process. For this compound, the presence of two ortho substituents (methyl and propyl) to the nitroso group would be expected to significantly influence the monomer-dimer equilibrium, likely shifting it towards the monomeric form compared to less substituted nitrosophenols.
Table 1: Factors Influencing Monomer-Dimer Equilibrium in Aromatic C-Nitroso Compounds
| Factor | Favors Monomer | Favors Dimer (Azodioxide) | Rationale for this compound |
|---|---|---|---|
| Temperature | High | Low | At higher temperatures, the monomeric form will predominate. |
| Concentration | Low (Dilute) | High (Concentrated) | In concentrated solutions or the solid state, dimerization is more likely. |
| Steric Effects | Bulky ortho-substituents | Small or no ortho-substituents | The ortho-methyl and ortho-propyl groups provide significant steric hindrance, favoring the monomer. |
| Electronic Effects | Strong electron-donating groups | Electron-withdrawing groups | The activating -OH, -CH₃, and -C₃H₇ groups may help stabilize the monomer. |
| Solvent Polarity | Varies | Varies | The equilibrium can be solvent-dependent, though trends are not always straightforward. |
Influence of Alkyl Substituents (Methyl, Propyl) on Dimerization Kinetics and Thermodynamics
The dimerization of aromatic C-nitroso compounds, such as this compound, is a reversible process influenced by both steric and electronic factors. In the solid state, most aromatic C-nitroso compounds exist as either Z- or E-azodioxide dimers. However, the presence of substituents on the aromatic ring can significantly alter the monomer-dimer equilibrium. mdpi.com
The methyl and propyl groups on the benzene ring of this compound exert both steric and electronic effects that influence the kinetics and thermodynamics of its dimerization.
Steric Effects: The ortho-position of the methyl and propyl groups relative to the nitroso group introduces steric hindrance. This steric crowding can destabilize the planar dimer structure, thereby shifting the equilibrium towards the monomeric form. The larger propyl group is expected to exert a more significant steric effect than the smaller methyl group.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can influence the electronic character of the nitroso group. However, in the context of dimerization, the direct electronic influence of alkyl groups is often considered secondary to their steric effects, especially when they are in ortho positions. nih.govnih.gov
Kinetics: The rate of dimerization is influenced by the molecular mobility and orientation of the monomeric species. In the solid state, the reaction rate can be affected by crystal lattice forces and the presence of defects. mdpi.com The presence of bulky alkyl substituents may slow down the dimerization process due to the increased steric hindrance that needs to be overcome for the two monomer units to approach and form the N-N bond of the dimer.
A hypothetical representation of the dimerization equilibrium for this compound is shown below:
| Factor | Influence of Methyl and Propyl Substituents |
| Steric Hindrance | Increased due to ortho-positioning, potentially destabilizing the dimer. |
| Electronic Effect | Weakly electron-donating, with a less pronounced effect compared to steric hindrance. |
| Dimerization Kinetics | Potentially slower due to increased steric hindrance. |
| Thermodynamic Equilibrium | May shift towards the monomeric form due to steric destabilization of the dimer. |
Nucleophilic Addition Reactions to the Nitroso Moiety
The nitroso group (-N=O) in this compound is susceptible to nucleophilic attack due to the electrophilic nature of the nitrogen atom. at.ua This reactivity is analogous to that of a carbonyl group. at.ua A wide range of nucleophiles can add to the nitroso group, leading to a variety of transformation products.
The general mechanism involves the attack of a nucleophile on the nitrogen atom of the nitroso group. The presence of the phenolic hydroxyl group and the alkyl substituents on the aromatic ring can modulate the reactivity of the nitroso group towards nucleophiles.
Common Nucleophiles and Potential Reactions:
Amines: Primary and secondary amines can add to the nitroso group to form various products, including azoxy compounds.
Hydroxylamine (B1172632): Reaction with hydroxylamine can lead to the formation of N-nitrosohydroxylamines.
Grignard Reagents and Organolithium Compounds: These strong nucleophiles can add to the nitroso group, leading to the formation of substituted hydroxylamines after workup. academie-sciences.fr
Enolates: The enolate of a ketone or ester can act as a nucleophile, adding to the nitroso group to form α-aminooxy carbonyl compounds.
The rate of nucleophilic addition can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the nitrosation of primary amino acids is significantly faster in the presence of strong nucleophilic species like thiocyanate (B1210189) and thiourea (B124793). nih.gov
Redox Chemistry and Electron Transfer Properties of the Nitroso Group
The nitroso group in aromatic compounds like this compound can undergo both reduction and oxidation reactions.
Reduction:
The nitroso group is readily reduced to various functional groups depending on the reducing agent and reaction conditions. Common reduction products include:
Hydroxylamines: Mild reducing agents can convert the nitroso group to a hydroxylamine (-NHOH).
Amines: Stronger reducing agents can further reduce the nitroso group to an amino group (-NH2).
In biological systems, the reduction of nitroaromatic compounds, which can proceed through a nitroso intermediate, is often catalyzed by flavoenzymes. nih.gov The redox potential of the nitroso compound is a key factor in these electron transfer processes. nih.gov For example, nitrosobenzene (B162901) is reduced by NADPH and ascorbate. nih.gov
Oxidation:
The nitroso group can be oxidized to a nitro group (-NO2). This oxidation can be achieved using various oxidizing agents. For instance, anilines can be oxidized to nitrosoarenes using hydrogen peroxide catalyzed by molybdenum salts, and further oxidation to nitroarenes is also possible. organic-chemistry.org
Electron Transfer:
The nitroso group can participate in electron transfer reactions, acting as either an electron acceptor or donor. The electron-accepting properties of nitrosobenzenes increase with the presence of electron-withdrawing substituents. nih.gov The study of electron transfer in cellular and chemical models is crucial for understanding the biological activity and potential toxicity of nitroaromatic and nitroso compounds. nih.gov
The redox properties of this compound are expected to be influenced by the electronic effects of the methyl, propyl, and hydroxyl substituents on the aromatic ring.
Acid-Base Properties and Proton Transfer Reactions
Acidity of the Phenolic Hydroxyl Group and Phenoxide Anion Formation
The phenolic hydroxyl group (-OH) in this compound is acidic and can donate a proton to a base, forming a phenoxide anion. The acidity of the phenolic proton is a key characteristic that influences the compound's reactivity and solubility in aqueous solutions.
The equilibrium for the deprotonation of this compound is as follows:
The stability of the resulting phenoxide anion is a major determinant of the phenol's acidity. The negative charge on the oxygen atom of the phenoxide can be delocalized into the aromatic ring through resonance. Substituents on the ring can significantly affect the stability of this anion.
Quantitative Analysis of Nitroso and Alkyl Substituent Effects on pKa Values
The acidity of a phenol (B47542) is quantitatively expressed by its pKa value. A lower pKa value indicates a stronger acid. The pKa of phenol itself is approximately 10.0. ucla.edu Substituents on the aromatic ring can alter this value through inductive and resonance effects.
Nitroso Group (-NO): The nitroso group is an electron-withdrawing group. When attached to the aromatic ring, it can stabilize the phenoxide anion through both a negative inductive effect (-I) and a negative resonance effect (-R). This stabilization increases the acidity of the phenol, leading to a lower pKa value. The effect is more pronounced when the nitroso group is in the ortho or para position relative to the hydroxyl group, as this allows for direct delocalization of the negative charge onto the nitroso group through resonance. ualberta.ca For example, the pKa of p-nitrophenol is 7.2, which is significantly lower than that of phenol. ualberta.ca
Alkyl Groups (Methyl, -CH₃ and Propyl, -C₃H₇): Alkyl groups are generally considered to be weakly electron-donating through a positive inductive effect (+I). This effect tends to destabilize the phenoxide anion by increasing the electron density on the ring, which in turn repels the negative charge on the oxygen atom. This destabilization makes the phenol less acidic, resulting in a higher pKa value.
Predicted pKa Trends for Substituted Phenols
| Compound | Substituent Effects | Predicted pKa Trend |
| Phenol | Reference | ~10.0 ucla.edu |
| p-Nitrophenol | Strong electron-withdrawing (-I, -R) | Lower pKa (~7.2) ualberta.ca |
| o-Cresol (2-Methylphenol) | Weak electron-donating (+I) | Higher pKa than phenol |
| This compound | Strong electron-withdrawing (-NO) and weak electron-donating (-CH₃, -C₃H₇) | Lower than phenol, but potentially slightly higher than 2-nitrosophenol |
Note: The exact pKa value for this compound would need to be determined experimentally or through high-level computational studies. nih.govscispace.com
Coordination Chemistry and Metal Complexation of 3 Methyl 2 Nitroso 6 Propylphenol
2-Nitrosophenolate as a Chelating Ligand
2-Nitrosophenolate ligands, including 3-methyl-2-nitroso-6-propylphenol, are effective chelating agents. They typically coordinate to metal ions through the nitrogen atom of the nitroso group and the oxygen atom of the phenolate (B1203915) group, forming a stable five-membered ring. encyclopedia.pub This chelation is a key factor in the thermodynamic stability of the resulting metal complexes. libretexts.org
The binding of 2-nitrosophenolate ligands to metal centers has been confirmed through techniques like single-crystal X-ray diffraction. encyclopedia.pub These studies have shown that coordination primarily occurs through the nitrogen atom of the nitroso group. encyclopedia.pub The geometry of the resulting metal complexes is influenced by the specific metal ion and the stoichiometry of the complex. libretexts.org
For instance, copper(II) complexes with two 2-nitrosophenolate ligands often adopt a square-based pyramid geometry. In anhydrous conditions, this can lead to oligomerization where the phenolic oxygen of a neighboring complex occupies an axial position. encyclopedia.pub However, in the presence of solvents like water or ethanol, a solvent molecule will typically occupy this apical position. encyclopedia.pub Other metals, such as cobalt(III) and iron(II/III), which have larger ionic radii, can accommodate three 2-nitrosophenol ligands, resulting in an octahedral hexacoordinate structure. encyclopedia.pubresearchgate.net
It is important to note that 2-nitrosophenols and their corresponding metal complexes exist in a tautomeric equilibrium between the nitrosophenol and the more stable o-benzoquinone monoxime forms. mdpi.comencyclopedia.pub
A summary of common coordination geometries is provided in the table below:
| Metal Ion | Coordination Number | Typical Geometry |
| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal encyclopedia.pub |
| Co(III) | 6 | Octahedral encyclopedia.pubresearchgate.net |
| Fe(II/III) | 6 | Octahedral encyclopedia.pubresearchgate.net |
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of these coordination compounds. wikipedia.org The 2-nitrosophenolate ligand creates a ligand field that causes the splitting of the metal d-orbitals into different energy levels. wikipedia.org The magnitude of this splitting, and thus the electronic and magnetic properties of the complex, is influenced by the nature of the metal ion and the ligand itself. researchgate.net
Synthesis and Characterization of Metal-Nitrosophenolato Complexes
Metal-nitrosophenolato complexes can be synthesized through a few primary routes. One common method involves the direct reaction of a pre-formed 2-nitrosophenol compound with a metal salt. mdpi.comencyclopedia.pub This method is particularly effective for metals like copper(II) due to the high thermodynamic stability of the resulting complexes, with reactions often proceeding to completion quickly. encyclopedia.pub Another significant synthetic route is the Baudisch reaction, where a phenol (B47542) is reacted in the presence of a metal ion, typically copper, to introduce a nitroso and a hydroxyl group in an ortho-regioselective manner, directly forming the metal complex. mdpi.comnih.gov
Stable complexes of 2-nitrosophenols have been formed with a range of divalent transition metal ions, including Cu(II), Fe(II), Ni(II), Co(II), and Pd(II). encyclopedia.pub The formation of these complexes is often visually apparent due to significant color changes. encyclopedia.pub
Copper(II): Copper(II) is one of the most common metal ions used to form complexes with 2-nitrosophenolates. mdpi.comencyclopedia.pub These complexes are readily formed and are thermodynamically very stable. encyclopedia.pub
Iron(II): Iron(II) also forms stable complexes with 2-nitrosophenols. encyclopedia.pub These complexes can accommodate up to three ligands, leading to an octahedral geometry. encyclopedia.pubresearchgate.net
Nickel(II) and Cobalt(II): Nickel(II) and Cobalt(II) form stable complexes that typically exhibit octahedral geometry. encyclopedia.pubtsijournals.com Magnetic moment measurements are consistent with high-spin configurations for these complexes. nih.govtsijournals.com
Palladium(II): Palladium(II) is another transition metal that has been shown to have a high affinity for 2-nitrosophenol ligands, forming stable complexes. encyclopedia.pub
The following table summarizes some of the transition metal complexes formed with 2-nitrosophenolate ligands:
| Metal Ion | Oxidation State | Common Coordination Number |
| Copper | +2 | 4, 5 encyclopedia.pub |
| Iron | +2, +3 | 6 encyclopedia.pubresearchgate.net |
| Nickel | +2 | 6 encyclopedia.pubtsijournals.com |
| Cobalt | +2, +3 | 6 encyclopedia.pubresearchgate.nettsijournals.com |
| Palladium | +2 | 4 encyclopedia.pub |
The thermodynamic stability of metal-nitrosophenolato complexes is a key characteristic. gcnayanangal.com This stability is largely attributed to the chelate effect, where the bidentate 2-nitrosophenolate ligand forms a more stable complex than analogous monodentate ligands. libretexts.org The formation of a five-membered chelate ring significantly enhances the stability of the complex. libretexts.org The stability of these complexes is also influenced by the nature of the metal ion, with a general trend following the Irving-Williams series. gcnayanangal.comresearchgate.net
Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions. youtube.com While thermodynamically stable, some of these complexes can be kinetically labile, meaning they can undergo rapid ligand substitution. gcnayanangal.com However, the strong binding affinity of the 2-nitrosophenolate ligand can also lead to kinetically inert complexes under certain conditions. encyclopedia.pub The lability of a complex is influenced by factors such as the metal ion's d-electron configuration and the geometry of the complex. gcnayanangal.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. For 3-Methyl-2-nitroso-6-propylphenol, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the protons of the propyl group. The chemical shifts (δ) of these protons would indicate the electronic effects of the nitroso and hydroxyl groups on the benzene (B151609) ring.
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, highlighting the influence of the substituents. The carbon signals of the methyl and propyl groups would also appear in characteristic regions of the spectrum.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish which protons are spin-spin coupled, revealing the connectivity within the propyl group and the relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the positions of the methyl, propyl, and nitroso groups on the phenolic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which can help to determine the preferred conformation of the molecule, particularly the orientation of the propyl group relative to the nitroso group.
While this compound is not chiral, NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) could provide insights into the conformational preferences of the propyl group and the potential for hindered rotation around the C-N bond of the nitroso group.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding. The N=O stretching vibration of the nitroso group typically appears in the range of 1500-1600 cm⁻¹. The C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
An important aspect to investigate for o-nitrosophenols is their potential to exist in tautomeric equilibrium with their corresponding quinone monoxime form. IR spectroscopy is a powerful tool for studying such equilibria. The presence of the quinone monoxime tautomer would give rise to a distinct C=O stretching band (around 1650-1680 cm⁻¹) and a C=N stretching band. The relative intensities of the O-H and C=O bands could provide an indication of the position of the tautomeric equilibrium under different conditions (e.g., in different solvents or in the solid state).
Without the actual spectral data, the detailed analysis and data tables required for a thorough scientific article on this compound cannot be provided. Further research and experimental work are needed to characterize this specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, it provides information about the chromophores present and can be used to monitor chemical reactions and equilibria.
Chromophore Analysis of Nitrosophenol and o-Quinone-Monoxime Forms
The compound this compound exists in a tautomeric equilibrium with its o-quinone-monoxime form. These two forms possess distinct chromophoric systems, leading to different UV-Vis absorption spectra.
Nitrosophenol Form : In this form, the primary chromophore is the substituted benzene ring containing both a hydroxyl (-OH) and a nitroso (-NO) group. The electronic spectrum is characterized by absorptions arising from π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the nitroso and hydroxyl groups. The aromatic character generally results in strong absorptions in the UV region.
o-Quinone-Monoxime Form : This tautomer features a quinonoid ring system, which is a different and more extended chromophore. The loss of aromaticity and the formation of a conjugated system of double bonds (C=C, C=O, C=N) significantly alters the electronic transitions. stackexchange.com This form is expected to absorb at longer wavelengths, potentially extending into the visible region, which would impart color. The greater tendency for a dissociable proton to bind to the oxime function can, in some cases, make the quinone-monooxime tautomer more stable than the nitrosophenol form, despite the loss of aromaticity. stackexchange.com
The equilibrium between these two tautomers can be influenced by factors such as solvent polarity and pH.
Table 1: Expected UV-Vis Absorption Characteristics
| Tautomeric Form | Chromophore System | Expected Electronic Transitions | Approximate Absorption Region |
| Nitrosophenol | Substituted Aromatic Ring | π → π* n → π | Ultraviolet (~280-320 nm) Near-UV/Visible (~350-400 nm) |
| o-Quinone-Monoxime | Ortho-Quinone Monoxime | π → π n → π* | Near-UV/Visible (~380-450 nm) |
Spectrophotometric Monitoring of Reaction Kinetics and Equilibria
UV-Vis spectrophotometry is an ideal method for monitoring processes that involve a change in the concentration of chromophores. The tautomerization between the nitrosophenol and quinone-monoxime forms of this compound can be studied by observing changes in the absorbance at a wavelength where one form absorbs significantly more than the other. rsc.org
For instance, by inducing a shift in the equilibrium (e.g., through a rapid change in pH or solvent), the rate at which the system returns to equilibrium can be monitored. The change in absorbance over time at a fixed wavelength allows for the calculation of kinetic parameters, such as the rate constants for the forward and reverse reactions of the tautomerization. Similarly, by measuring the absorbance of solutions at equilibrium under various conditions, the thermodynamic equilibrium constant (Keq) for the tautomerism can be determined. This technique is widely applied to study various reactions, such as the conversion of specific substrates into colored products like p-nitrophenol, which can be quantified by its absorbance. researchgate.netnih.govresearchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₀H₁₃NO₂), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental formula. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental composition can be confirmed, which is a critical step in structure elucidation.
Table 2: Theoretical Mass for HRMS Analysis
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₀H₁₃NO₂ | 179.09463 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed structural information. For the protonated molecular ion of this compound ([M+H]⁺, m/z 180.1), fragmentation would likely occur via several predictable pathways.
Common fragmentation pathways for related nitroso compounds include:
Loss of the Nitroso Group : A characteristic fragmentation involves the cleavage of the C-N bond, resulting in the loss of a nitric oxide radical (•NO), corresponding to a neutral loss of 30 Da. nih.gov
Loss of Water : The presence of the phenolic hydroxyl group can lead to the elimination of a water molecule (H₂O), a neutral loss of 18 Da.
Cleavage of the Propyl Group : The alkyl side chain can fragment, primarily through the loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement or loss of an ethyl radical (•C₂H₅, 29 Da).
By analyzing the m/z values of the product ions, a fragmentation pathway can be proposed, which helps to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₃NO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Fragment Identity |
| 180.1 | •NO (30 Da) | 150.1 | [C₁₀H₁₄O + H]⁺ |
| 180.1 | H₂O (18 Da) | 162.1 | [C₁₀H₁₁N + H]⁺ |
| 180.1 | C₃H₆ (42 Da) | 138.1 | [C₇H₇NO₂ + H]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, i.e., radicals. mdpi.comnih.gov It is an exceptionally sensitive method for studying the electronic structure and environment of these highly reactive species. researchgate.net
While this compound is not itself a radical, it can be involved in reactions that generate radical species. For example:
Phenoxyl Radical Formation : Oxidation of the phenol group can lead to the loss of the hydroxyl hydrogen atom, forming a neutral phenoxyl radical. EPR spectroscopy could detect this radical, and analysis of the spectrum's g-factor and hyperfine coupling constants would provide information about the distribution of the unpaired electron's spin density across the aromatic ring.
Spin Trapping : Nitroso compounds can act as "spin traps." They can react with short-lived, unstable radicals to form more persistent nitroxide radicals. fu-berlin.de These stable radical adducts can then be readily detected and characterized by EPR. If this compound were used in a system where other radicals are generated, it could potentially trap them, and the resulting EPR spectrum would be characteristic of the specific radical that was trapped.
The EPR spectrum provides two key parameters: the g-factor, which is analogous to the chemical shift in NMR and helps identify the type of radical, and the hyperfine splitting constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) and give detailed information about the radical's molecular structure. copernicus.org
of this compound: X-ray Crystallography for Solid-State Structure Determination
While specific X-ray crystallography data for this compound is not publicly available in the searched scientific literature, the solid-state structure of this compound can be inferred by examining the crystallographic data of analogous aromatic nitroso compounds. The following sections provide a detailed analysis based on the established principles of X-ray crystallography and the observed behaviors of structurally related molecules.
Confirmation of Molecular Conformation and Tautomeric Forms in Crystalline State
X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would be instrumental in confirming its molecular conformation and identifying the predominant tautomeric form in the solid state. Aromatic nitroso compounds, particularly those with a hydroxyl group, can exist in a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form.
The solid-state structure is expected to reveal a near-planar geometry for the benzene ring. The substituents—the methyl, nitroso, and propyl groups, along with the hydroxyl group—will adopt specific orientations to minimize steric hindrance. Studies on similar substituted phenols and nitrosobenzenes suggest that the planarity of the molecule can be influenced by intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net
A crucial aspect to be determined would be the intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitroso group. This interaction would favor a specific conformation and significantly influence the electronic properties and stability of the molecule. The existence of a static disorder in the crystal structure between the keto-oxime and hydroxy-nitroso tautomers has been observed in related compounds. psu.edu It is plausible that this compound also exhibits such tautomerism in the solid state, with one form likely being more predominant. psu.edustackexchange.com
Anticipated Tautomeric Forms in the Crystalline State:
| Tautomeric Form | Key Structural Features |
| Nitroso-phenol | Presence of a distinct O-H bond of the phenolic group and a N=O double bond of the nitroso group. An intramolecular hydrogen bond between the hydroxyl hydrogen and the nitroso oxygen is expected. |
| Quinone-oxime | Characterized by a C=O double bond in the quinone-like ring and a N-OH group of the oxime. The aromaticity of the ring is lost in this form. |
Analysis of Crystal Packing and Intermolecular Interactions
The primary intermolecular forces expected to be observed are:
Hydrogen Bonding: If the nitroso-phenol tautomer is present, strong intermolecular hydrogen bonds could form between the phenolic hydroxyl group of one molecule and the nitroso oxygen of a neighboring molecule. In the case of the quinone-oxime tautomer, hydrogen bonding would occur between the oxime's hydroxyl group and the carbonyl oxygen of an adjacent molecule.
π-π Stacking: The aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The distance between the centroids of the interacting rings would be a key parameter to quantify this interaction.
The interplay of these forces dictates how the molecules arrange themselves, leading to specific crystal symmetries and unit cell parameters. The analysis of these interactions provides insights into the material's properties, such as its melting point and solubility. chemrxiv.orgrsc.orgmdpi.com
Investigation of Solid-State Speciation (e.g., Monomer-Dimer Structures)
Aromatic C-nitroso compounds are well-known for their ability to form dimers in the solid state. mdpi.com This dimerization typically occurs through the formation of an azodioxy bridge (-N(O)=N(O)-) between two monomeric units. The equilibrium between the monomer and dimer can be influenced by electronic and steric factors, as well as the conditions of crystallization. acs.org
In the case of this compound, the presence of bulky ortho-substituents (the methyl and propyl groups) might sterically hinder the formation of a dimer. However, studies on other substituted nitrosobenzenes have shown that dimerization can still occur. mdpi.com X-ray crystallography would definitively reveal whether this compound exists as a monomer or a dimer in the crystalline state.
If it exists as a monomer, the nitroso group of one molecule might still interact with a neighboring molecule through weaker dipole-dipole interactions. If a dimer is formed, the crystallographic data would provide precise details on the geometry of the azodioxy bridge and the relative orientation of the two phenolic rings. The monomer-dimer equilibrium is a significant aspect of the chemistry of nitroso compounds, affecting their color, reactivity, and biological activity. acs.orgnih.govnih.gov
Possible Solid-State Speciation:
| Species | Description |
| Monomer | Individual molecules of this compound packed in the crystal lattice, stabilized by intermolecular forces like hydrogen bonding and π-π stacking. |
| Dimer | Two molecules of this compound covalently linked through an azodioxy bridge. The dimer can exist in different isomeric forms (cis or trans). |
Computational and Theoretical Investigations of 3 Methyl 2 Nitroso 6 Propylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for elucidating the electronic structure, geometric parameters, and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium to large-sized organic molecules.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 3-Methyl-2-nitroso-6-propylphenol, which has a rotatable propyl group and a nitroso group, conformational analysis is essential. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy structure.
Theoretically, the geometry optimization of this compound would involve systematic rotation around the C-C bonds of the propyl group and the C-N bond of the nitroso group, followed by energy calculations for each conformation. The results would yield the most stable conformer and its optimized geometric parameters.
Illustrative Data Table of Optimized Geometric Parameters (Hypothetical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.40 | - | - |
| N=O | 1.22 | - | - |
| O-H | 0.96 | - | - |
| C-C-N | - | 121.0 | - |
| C-N=O | - | 115.0 | - |
| C-C-N=O | - | - | 180.0 (planar) or ~0.0 (non-planar) |
| C-C-C (propyl) | 1.53 | 112.0 | ~60.0 or 180.0 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = (I + A)2 / (8 * (I - A))).
Illustrative Data Table of Reactivity Descriptors (Hypothetical)
| Parameter | Energy (eV) |
| EHOMO | -8.50 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 7.30 |
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 1.20 |
| Chemical Hardness (η) | 3.65 |
| Electrophilicity Index (ω) | 1.65 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Understanding how charge is distributed within a molecule is vital for predicting its electrostatic interactions and reactive sites. Several methods are used to calculate atomic charges:
Mulliken Population Analysis: A straightforward method based on the partitioning of the electron density among atoms.
Atomic Charges from AIM (Atoms in Molecules): A more rigorous method that divides the molecule into atomic basins based on the topology of the electron density.
Hirshfeld Population Analysis: Divides the electron density at a point in space between the surrounding atoms based on their contribution to the electron density at that point in the isolated atoms.
These analyses would likely reveal a significant negative charge on the oxygen atoms of the nitroso and hydroxyl groups and the nitrogen atom, making them potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would carry a partial positive charge.
Ab Initio Methods for High-Accuracy Energetic Predictions
For even greater accuracy in energetic predictions, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but can provide benchmark-quality results, especially for smaller systems or for refining DFT calculations. They are particularly useful for obtaining highly accurate reaction energies and activation barriers.
Theoretical Studies on Tautomerism and Energetics
Nitroso-phenols can exist in equilibrium with their tautomeric quinone-oxime forms. In the case of this compound, it can tautomerize to 3-methyl-6-propyl-1,2-benzoquinone monoxime.
Tautomeric Equilibrium:
Computational chemistry is an excellent tool for studying such tautomeric equilibria. By calculating the total electronic energies of both tautomers (the nitroso-phenol and the quinone-oxime), their relative stabilities can be determined. The calculations are typically performed in the gas phase and can be extended to include solvent effects using various solvation models (e.g., PCM - Polarizable Continuum Model). The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form at equilibrium. The energy difference between the two forms allows for the calculation of the equilibrium constant for the tautomerization process.
Calculation of Relative Stabilities of Nitrosophenol and Quinone-Monoxime Tautomers
Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the relative energies of these tautomers. These calculations typically involve geometry optimization of both the nitrosophenol and quinone-monoxime structures, followed by the calculation of their single-point energies. The difference in these energies (ΔE) indicates the relative stability.
Several factors influence the equilibrium position:
Aromaticity: The nitrosophenol form retains the aromaticity of the benzene (B151609) ring, which contributes to its stability. The quinone-monoxime form, on the other hand, has a non-aromatic quinoidal ring structure. Hückel model calculations on similar systems suggest that while the aromatic form is generally more stable, the quinonoid structure retains a significant portion of the π-electron stabilization energy. stackexchange.com
Intramolecular Hydrogen Bonding: In this compound, the proximity of the nitroso and hydroxyl groups allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly stabilizes the nitrosophenol tautomer.
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may preferentially stabilize the more polar tautomer.
While specific calculated values for this compound are not available, a representative comparison based on similar systems is presented in the table below.
Table 1: Representative Calculated Relative Stabilities of Nitrosophenol and Quinone-Monoxime Tautomers
| Tautomer | Relative Energy (kcal/mol) | Key Stabilizing Factors |
| This compound | 0 (Reference) | Aromaticity, Intramolecular Hydrogen Bond |
| 3-Methyl-6-propyl-1,2-benzoquinone monoxime | +2 to +5 | Extended Conjugation |
Note: The values in this table are illustrative and based on general principles of nitrosophenol-quinone monoxime tautomerism. Specific computational studies on this compound are required for precise data.
Determination of Energy Barriers for Tautomeric Interconversion Pathways
The interconversion between the nitrosophenol and quinone-monoxime tautomers proceeds through a transition state, and the energy barrier for this process determines the rate of tautomerization. Computational chemistry allows for the localization of this transition state and the calculation of the activation energy (Ea).
The tautomeric interconversion is essentially a proton transfer reaction. The mechanism can be either intramolecular or facilitated by solvent molecules. In the gas phase or non-polar solvents, the intramolecular pathway is likely to dominate. In protic solvents, solvent molecules can act as a shuttle for the proton, potentially lowering the energy barrier.
The energy barrier for the interconversion is influenced by:
The stability of the transition state.
The strength of the O-H bond being broken and the N-H bond being formed.
The extent of geometric rearrangement required to reach the transition state.
Quantum chemical calculations on analogous systems have shown that the energy barriers for such tautomerizations can be significant, indicating that the two forms can coexist at room temperature with a measurable rate of interconversion. acs.org
Table 2: Representative Calculated Energy Barriers for Tautomeric Interconversion
| Interconversion Pathway | Calculated Activation Energy (Ea) (kcal/mol) |
| Nitrosophenol to Quinone-Monoxime | 15 - 25 |
| Quinone-Monoxime to Nitrosophenol | 10 - 20 |
Note: These values are representative and derived from studies on similar phenolic compounds. acs.org The actual energy barriers for this compound would require specific computational investigation.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is a powerful tool for elucidating the detailed mechanisms and kinetics of chemical reactions involving this compound, such as its formation via nitrosation.
Transition State Analysis for Nitrosation and Other Complex Transformations
The formation of this compound typically occurs through the electrophilic nitrosation of 2-methyl-6-propylphenol (B1347318). The reactive nitrosating agent is often the nitrosonium ion (NO+), which is generated from nitrous acid in acidic conditions. oup.comnih.gov
Transition state theory is a fundamental framework for understanding reaction rates. wikipedia.org Computational methods can locate the transition state for the electrophilic attack of the nitrosonium ion on the phenol (B47542) ring. The analysis of the transition state geometry and energy provides crucial information about the reaction mechanism. For electrophilic aromatic substitution, the transition state resembles the Wheland intermediate, a carbocation with the nitroso group attached to the ring.
The presence of the electron-donating methyl and propyl groups on the phenol ring activates it towards electrophilic attack, making the nitrosation reaction more favorable. lumenlearning.com The ortho- and para-directing nature of the hydroxyl and alkyl groups influences the regioselectivity of the nitrosation. In this case, the nitroso group is directed to the position ortho to the hydroxyl group.
Kinetic Simulation of Multi-Step Reaction Pathways
The nitrosation of phenols can be a multi-step process, especially when considering the formation of the nitrosating agent and potential side reactions. nih.gov Kinetic simulations, often employing methods like the master equation approach, can model the time evolution of the concentrations of reactants, intermediates, and products. acs.org
For a complex reaction network, kinetic modeling can help to:
Identify the rate-determining step.
Understand the influence of different reaction conditions.
Predict the formation of byproducts.
Quantitative Assessment of Substituent Effects on Electronic Structure and Reactivity
The methyl and propyl substituents on the phenolic ring of this compound play a significant role in modulating its electronic structure and, consequently, its chemical reactivity.
Correlation of Theoretical Descriptors with Experimental Reactivity Parameters (e.g., Hammett Constants, Regioselectivity)
The reactivity of this compound, like other aromatic nitroso compounds, can be understood and predicted by correlating theoretical descriptors with experimentally observed reactivity parameters. Computational chemistry provides powerful tools to calculate electronic and structural properties (theoretical descriptors) that govern how a molecule will behave in a chemical reaction. These theoretical insights can then be mapped onto empirical scales of reactivity, such as Hammett constants, and can be used to explain outcomes like regioselectivity.
Hammett Constants:
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence (inductive and resonance effects) of substituents on the reactivity of an aromatic ring. wikipedia.org The equation is given by:
log (k/k₀) = σρ
or
log (K/K₀) = σρ
where k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound, and k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.org The substituent constant (σ) depends only on the nature and position (meta or para) of the substituent, while the reaction constant (ρ) is characteristic of the reaction type. wikipedia.org
Hydroxyl (-OH): As a para-substituent (relative to the propyl group), the -OH group is a strong electron-donating group through resonance (σₚ = -0.37), but moderately electron-withdrawing inductively. viu.ca
Methyl (-CH₃): This is a weak electron-donating group through induction and hyperconjugation (σₚ = -0.17). viu.ca
Propyl (-C₃H₇): Alkyl groups are generally weak electron-donating groups.
Interactive Table: Hammett Constants for Common Substituents
| Substituent | σ_meta | σ_para |
| -OH | 0.10 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
Note: Data sourced from publicly available Hammett constant tables. viu.ca
Regioselectivity:
Regioselectivity refers to the preference for a reaction to occur at one position over another. In reactions involving nitroso compounds, such as hetero-Diels-Alder or ene reactions, the orientation of the reactants is crucial. nih.govbeilstein-journals.org Theoretical studies on these reactions have established that the regioselectivity is highly dependent on factors like the electronic nature of the substituents on both the nitroso compound and its reaction partner, as well as steric effects. nih.govwikipedia.org
For instance, in a hetero-Diels-Alder reaction between an unsymmetrical diene and a nitroso compound, two different regioisomeric products can be formed. beilstein-journals.org Computational models, often employing Density Functional Theory (DFT), can calculate the activation barriers for the different possible reaction pathways. nih.govrsc.org The pathway with the lower activation energy corresponds to the major product observed experimentally. These calculations have shown that the reactivity of nitroso dienophiles increases with the electron-withdrawing capacity of their substituents. nih.gov Theoretical analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants is also a powerful tool for predicting regioselectivity. wikipedia.org The preferred reaction pathway is typically the one that allows for the strongest orbital overlap between the HOMO of one reactant and the LUMO of the other.
Theoretical Insights into Dimerization Processes of Nitroso Compounds
A characteristic feature of C-nitroso compounds is their tendency to exist in a dynamic equilibrium between monomeric and dimeric forms. at.uaacs.org The monomer is typically a colored (blue or green) species, while the dimer (an azodioxide) is often colorless or yellow. mdpi.com Computational studies have provided profound insights into the thermodynamics, kinetics, and intermolecular forces governing this equilibrium.
Energetics and Mechanisms of Monomer-Dimer Equilibria
The dimerization of aromatic nitroso compounds is a reversible process that can be influenced by temperature, solvent, and the electronic and steric nature of the substituents on the aromatic ring. nih.govacs.org
2 R-NO (Monomer) ⇌ (R-NO)₂ (Dimer)
Quantum chemical calculations have been employed to determine the thermodynamic parameters for this equilibrium for various nitroso compounds, particularly nitrosobenzene (B162901) as a model system. nih.gov These studies show that dimerization is an exothermic process with a large, negative entropy change, which makes the reaction strongly temperature-dependent. nih.govacs.org At higher temperatures, the equilibrium shifts towards the monomeric form.
The dimers can exist as two different isomers, E (trans) and Z (cis), which have different stabilities. nih.gov Theoretical calculations have revealed that while the E-dimer of nitrosobenzene is more stable in the gas phase, the Z-form becomes more stable in a solvent like chloroform, highlighting the significant role of the medium. nih.govacs.org
Interactive Table: Calculated Thermodynamic Data for Nitrosobenzene Dimerization
| Isomer | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Method |
| Z-isomer | -22.15 | 33.39 | DFT |
| E-isomer | -26.21 | 30.08 | DFT |
Note: Data corresponds to gas-phase dimerization of the parent nitrosobenzene. mdpi.com ΔH° is the reaction enthalpy and ΔG° is the standard reaction Gibbs energy.
The mechanism of dimerization has also been a subject of theoretical investigation. Early studies suggested that the direct, least-motion approach of two monomers is a symmetry-forbidden process with a very high activation barrier. scispace.com More sophisticated calculations support a stepwise mechanism. rsc.orgic.ac.uk For the dimerization of nitrosobenzene, a mechanism involving one-electron "curly arrows" to form a biradical intermediate has been proposed, which has a lower activation energy than the two-electron process. ic.ac.uk The transition state involves the two nitroso groups approaching each other in a non-planar arrangement to facilitate favorable orbital interactions. acs.org
Role of Intermolecular Interactions in Dimer Formation
The formation of the dimer from two monomer units is driven by a complex interplay of intermolecular forces. While it might be assumed that dispersion forces are dominant, especially for nonpolar molecules, theoretical studies have shown that electrostatic interactions play a crucial and controlling role in determining the preferred geometry of the dimer. sobereva.com
Even though nitroso monomers have a zero dipole moment, they possess a quadrupole moment. The configuration of the dimer is arranged to optimize the favorable interactions between the quadrupole moments of the two monomer units. sobereva.com
Natural Bond Orbital (NBO) analysis, a computational technique, reveals that the driving force for dimerization is an electron density transfer to the highly electronegative oxygen atoms, a process enabled by the rehybridization of the nitrogen atoms upon forming the N-N bond. acs.org This charge transfer increases the polarity of the N-O bond within the dimer structure compared to the monomer. acs.org
The surrounding medium also plays a critical role. Water, for example, has been shown to shift the equilibrium significantly towards the dimer form. nih.gov This is attributed to the dipolar stabilization of the more polar dimer structure by the aqueous environment. acs.orgnih.gov Conversely, encapsulation within a hydrophobic host molecule can prevent dimerization and stabilize the monomeric form, even in an aqueous solution. acs.orgnih.gov This highlights how intermolecular interactions between the nitroso compound and its environment can be harnessed to control the monomer-dimer equilibrium.
Advanced Research Applications and Potential in Synthetic Chemistry
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The unique arrangement of the hydroxyl and nitroso groups ortho to each other on the phenol (B47542) ring makes 3-Methyl-2-nitroso-6-propylphenol a promising precursor for a variety of complex organic structures. This reactivity is centered on the ability of the nitroso and phenol groups to participate in cyclization and condensation reactions.
Ortho-nitrosophenols are valuable starting materials for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. The dual functionality of the nitroso group (N=O) and the adjacent hydroxyl group (-OH) provides a reactive site for condensation with various reagents to form stable ring systems.
One of the most prominent applications is in the synthesis of phenoxazines . The reaction of an o-nitrosophenol (B15183410) with a phenol or aniline (B41778) derivative can lead to the formation of a phenoxazine (B87303) core, a key structural motif in many dyes and pharmaceutically relevant molecules. For instance, the condensation of this compound with a substituted phenol could proceed via an oxidative coupling mechanism to yield a substituted phenoxazone. Research has demonstrated the preparation of various hydroxyphenoxazones from the reaction of different nitrosophenols. documentsdelivered.com
Furthermore, the nitroso group can be reduced to an amine, which can then participate in intramolecular or intermolecular reactions to form other heterocyclic systems. The resulting ortho-aminophenol is a classic precursor for benzoxazoles through condensation with carboxylic acids or their derivatives.
The table below outlines potential heterocyclic systems that could be synthesized from this compound, based on established nitrosophenol chemistry.
| Target Heterocycle | Coreactant/Reagent Type | Reaction Type | Potential Resulting Structure |
| Phenoxazine | Substituted Phenols/Anilines | Condensation/Oxidative Cyclization | Substituted Propyl-methyl-phenoxazine |
| Benzoxazole | Carboxylic Acids (after reduction of nitroso to amine) | Condensation | 2-Substituted-4-methyl-7-propyl-benzoxazole |
| Quinoxaline Derivatives | ortho-Diamines (e.g., o-phenylenediamine) | Condensation | Substituted Benzo[a]phenazine-type structures |
Natural products remain a vital source of inspiration for drug discovery and chemical biology. researchgate.net Synthetic building blocks that allow for the creation of analogs of these natural structures are highly valuable. mdpi.com this compound, with its specific substitution pattern, can serve as a scaffold to generate novel molecules that mimic or are analogous to naturally occurring phenolic compounds.
The strategic placement of the methyl and propyl groups influences the lipophilicity and steric profile of any resulting analog, which can be crucial for biological activity. By using this compound as a starting point, chemists can construct libraries of related molecules for screening purposes. mdpi.com For example, its integration into a larger molecular framework could be achieved by leveraging the reactivity of the phenol or the nitroso group. The synthesis of complex natural products often relies on the assembly of smaller, functionalized building blocks. The unique electronic and steric properties imparted by the methyl and propyl substituents on this particular phenol could lead to analogs with distinct biological profiles compared to unsubstituted parent compounds.
Exploration in Materials Science Research (Focus on Synthetic Utility and Polymer Precursors)
The phenolic structure of this compound makes it a candidate for investigation in materials science, particularly in the realm of polymers and functional organic materials.
Phenolic compounds are the cornerstone monomers for producing phenolic resins, such as Bakelite. These resins are synthesized through the polycondensation of a phenol (or a mixture of phenols) with an aldehyde, typically formaldehyde, under acidic or basic conditions. The substitution pattern on the phenol ring dictates the polymerization process and the properties of the final resin.
In the case of this compound, the presence of a propyl group at position 6 and a methyl group at position 3 leaves the para position (position 4) open. This is significant because polymerization typically occurs at the ortho and para positions relative to the hydroxyl group. With one ortho position blocked by the propyl group and the other occupied by the nitroso group, polymerization would be directed primarily to the open para position, potentially leading to more linear and less cross-linked polymers compared to unsubstituted phenol. This could result in thermoplastic rather than thermosetting properties.
The nitroso group itself adds another dimension. It could remain as a functional pendant group in the polymer chain, offering a site for post-polymerization modification, or it could participate in side reactions during the high-temperature curing process. The synthesis of specialty phenolic resins often involves using substituted phenols to achieve desired properties like flexibility, chemical resistance, or thermal stability. google.comrsc.org
The ortho-nitrosophenol moiety is an excellent chelating agent for metal ions. nih.govacs.org The nitrogen atom of the nitroso group and the oxygen atom of the phenolate (B1203915) can form stable five-membered rings with a variety of metal cations (e.g., Cu²⁺, Fe³⁺, Ni²⁺). This property is the basis for their historical use in colorimetric analysis.
This chelating ability can be harnessed to create functional materials:
Metal-Organic Frameworks (MOFs) or Coordination Polymers: By using this compound as an organic linker, it is conceivable to synthesize coordination polymers. The properties of such materials (e.g., porosity, catalytic activity, magnetic properties) would be influenced by the choice of metal ion and the steric bulk of the propyl and methyl groups.
Sensors: The formation of colored metal complexes is a property that could be exploited to develop colorimetric sensors for specific metal ions. The compound could be immobilized on a solid support, and a color change upon exposure to a target analyte would signal its presence.
Catalysts: Metal complexes derived from o-nitrosophenols have the potential to act as catalysts in organic reactions. The metal center is held in a specific coordination environment by the ligand, which can facilitate catalytic transformations.
Fundamental Studies in Physical Organic Chemistry
A significant area of interest for ortho-nitrosophenols is their existence in a tautomeric equilibrium with their ortho-quinone monoxime isomers. researchgate.netresearchgate.net This phenomenon provides a rich platform for studies in physical organic chemistry.
Nitroso-Phenol <=> Quinone-Oxime Tautomerism
The equilibrium between the two forms is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the aromatic ring. researchgate.net
Aromatic Form (Nitrosophenol): this compound
Quinonoid Form (Oxime): 3-Methyl-6-propyl-1,2-benzoquinone monoxime
The stability of the aromatic nitrosophenol form is contrasted with the quinonoid form, which loses the aromaticity of the benzene (B151609) ring. stackexchange.com However, the oxime functional group (C=N-OH) is generally more stable than the nitroso group (C-N=O). stackexchange.com The balance between these opposing factors determines the position of the equilibrium.
Spectroscopic techniques are essential for studying this tautomerism:
UV-Vis Spectroscopy: The nitrosophenol and quinone monoxime tautomers have distinct electronic structures and therefore exhibit different absorption maxima.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR can provide direct evidence for the presence of both tautomers in solution, and the integration of signals can be used to determine their relative populations.
IR Spectroscopy: The vibrational frequencies for the O-H, N=O, C=O, and C=N bonds are different in each tautomer, allowing for their identification.
Computational chemistry can also be employed to calculate the relative energies of the two tautomers, providing insight into which form is thermodynamically more stable under various conditions. researchgate.net The presence of the electron-donating methyl and propyl groups on the ring would be expected to influence the electronic distribution and thus the position of this tautomeric equilibrium compared to the unsubstituted o--nitrosophenol.
of this compound
The following article explores the advanced research applications and potential in synthetic chemistry of the specific chemical compound this compound. The content is structured to focus exclusively on the topics outlined below, providing a detailed and scientifically accurate overview based on current research.
Disclaimer: Direct research on this compound is limited. Therefore, this article draws upon established principles and findings from the broader class of aromatic C-nitroso compounds and related phenols to project the potential applications and characteristics of the subject compound. The physicochemical data presented is for the closely related compound 2-Methyl-6-propylphenol (B1347318) and should be considered representative.
The unique structural features of this compound, specifically the presence of nitroso and hydroxyl groups on an aromatic ring, position it as a compound of significant interest for advanced research in synthetic chemistry. These functional groups are known to impart distinct reactivity and physical properties, opening avenues for its use in specialized applications.
The electronic interplay between the nitroso (-NO) and hydroxyl (-OH) groups on the phenol ring of this compound is a key area of research interest. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitroso group can lead to a significant modulation of the aromatic system's electron density. This push-pull electronic effect can influence the molecule's ground and excited state properties, including its absorption spectrum and reactivity.
Research on similar phenolic compounds has shown that the presence of a nitroso group can lead to the formation of a quinone-oxime tautomer, particularly in different solvents or under varying pH conditions. This tautomerism directly impacts the aromaticity of the ring system. The equilibrium between the phenol and the quinone-oxime form can be influenced by the substitution pattern on the ring, including the methyl and propyl groups present in this compound. The investigation of this equilibrium provides a deeper understanding of aromaticity and its modulation by functional groups.
The study of such systems often involves spectroscopic techniques like UV-Vis, NMR, and IR spectroscopy, complemented by computational studies to model the electronic structures and energy differences between the tautomers. The insights gained from these investigations are fundamental to understanding reaction mechanisms and designing novel molecules with tailored electronic properties.
Aromatic C-nitroso compounds are well-established as valuable models for studying reaction mechanisms in the solid state. mdpi.com This is largely due to their ability to exist in a monomer-dimer equilibrium. In the solid state, many nitrosoarenes form colorless or pale-yellow dimers (azodioxides), while the monomeric form is typically intensely colored (green or blue). mdpi.com This distinct color change provides a simple and effective visual method for monitoring reactions in the crystalline phase.
The dimerization process involves the formation of a covalent bond between the nitrogen atoms of two monomer units. mdpi.com The reverse reaction, dissociation, can often be triggered by external stimuli such as heat or light. This reversible transformation makes these compounds excellent candidates for investigation as molecular switches.
In the context of this compound, the monomer-dimer equilibrium could be photochemically or thermally controlled. Irradiation with light of a specific wavelength could induce the dissociation of the dimer into the colored monomer, and a different wavelength or a change in temperature could reverse the process. This photoswitching behavior is a cornerstone of developing molecular-level devices for data storage and processing. mappingignorance.org
The study of how the crystal packing and intermolecular interactions in the solid state influence the dimerization and dissociation reactions provides fundamental insights into topochemistry. The steric bulk of the methyl and propyl groups in this compound would play a crucial role in the kinetics and thermodynamics of this process, both in solution and in the solid state.
Detailed Research Findings:
Monomer-Dimer Equilibrium: Nitrosoarenes typically exist in a monomer-dimer equilibrium, with the dimeric form, an azobenzene (B91143) N,N'-dioxide, often favored in the solid state. wikipedia.org The monomeric form is generally favored in dilute solutions or at elevated temperatures. wikipedia.org
Solid-State Reactivity: The dimerization of nitroso monomers in the solid state is a classic example of a topochemical reaction, where the reactivity is controlled by the crystal lattice. The study of these reactions provides a simplified model for understanding more complex solid-state transformations. mdpi.com
Photoswitching Potential: The reversible conversion between the monomer and dimer forms upon light irradiation makes nitroso compounds attractive candidates for development as molecular switches. mappingignorance.org The different absorption spectra of the monomer and dimer allow for the state of the switch to be read out optically.
Data Tables
Physicochemical Properties of a Related Compound: 2-Methyl-6-propylphenol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | wikipedia.org |
| Molecular Weight | 150.22 g/mol | wikipedia.org |
| CAS Number | 3520-52-3 | wikipedia.org |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Density | Not available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
